Ethyl decanoate, also known as ethyl caprate, is a fatty acid ethyl ester found naturally in various fruits, alcoholic beverages, and other food sources. It contributes to the fruity, floral, and sometimes waxy aroma profile of these products. [, , , , , , , , ] In scientific research, ethyl decanoate serves as a model compound for studying various chemical and biological processes, including esterification reactions, aroma release mechanisms, and microbial metabolism.
Related Compounds
Ethyl Hexanoate
Compound Description:
Ethyl hexanoate is a fatty acid ethyl ester known for its fruity, pineapple-like aroma. It is a significant contributor to the aroma profile of various alcoholic beverages like wine, beer, and whisky . This ester is produced during fermentation by yeast metabolism , and its concentration can be influenced by factors such as yeast strain and fermentation conditions .
Relevance:
Ethyl hexanoate is structurally similar to ethyl decanoate, differing only in the length of the carbon chain (six carbons in hexanoate, ten in decanoate). Both esters contribute to the fruity and floral aromas in alcoholic beverages. In many of the studies, the two compounds are found together, and their concentrations often correlate, suggesting a shared biosynthetic pathway or similar influences from fermentation conditions , .
Ethyl Octanoate
Compound Description:
Ethyl octanoate is an ester with a fruity, pear-like aroma. It is frequently identified in fermented beverages like wines and brandies , , and its concentration can be affected by factors like yeast strain and fermentation temperature .
Relevance:
As with ethyl hexanoate, ethyl octanoate is structurally similar to ethyl decanoate, differing only in the number of carbons in the fatty acid chain (eight carbons in octanoate, ten in decanoate). These esters are often found together in various studies and contribute to the fruity and floral notes of the analyzed samples, suggesting potential similarities in their formation and sensory impact , .
Octanoic Acid
Compound Description:
Octanoic acid is a saturated fatty acid also known as caprylic acid. While it contributes to the overall aroma profile, excessive amounts can lend undesirable characteristics to beverages . Notably, octanoic acid can be used to control fermentation in winemaking .
Relevance:
Octanoic acid is the precursor to ethyl octanoate, formed through esterification with ethanol. In the context of the provided papers, octanoic acid and ethyl decanoate are often analyzed simultaneously as they are both relevant to the aroma profile of fermented beverages. The use of octanoic acid to control fermentation can indirectly impact the concentration of ethyl decanoate in the final product .
Decanoic Acid
Compound Description:
Decanoic acid, also called capric acid, is a saturated fatty acid. It is a common constituent in the aroma profile of various food products and beverages. Similar to octanoic acid, it can be used to control fermentation in winemaking. .
Relevance:
Decanoic acid is the direct precursor to ethyl decanoate, with esterification being the key reaction connecting these two compounds. The research highlights the significance of controlling decanoic acid levels during fermentation, as this can directly influence the final concentration of ethyl decanoate in the beverage. For example, one study found that adding decanoic acid during fermentation can halt the process and influence the final aroma profile of the wine, including the concentration of ethyl decanoate .
Isoamyl Acetate
Compound Description:
Isoamyl acetate is an ester known for its characteristic banana and pear-like aroma. It is a significant contributor to the fruity and floral aroma profile of many fermented beverages, including beer, wine, and cachaça .
Relevance:
While structurally different from ethyl decanoate, isoamyl acetate is frequently found alongside it in the aroma profile analysis of alcoholic beverages . This co-occurrence highlights their shared role in shaping the sensory characteristics of these beverages. Additionally, both esters are influenced by similar factors, such as yeast strain and fermentation conditions, further strengthening their relevance in the context of fermentation and aroma development.
2-Phenylethanol
Compound Description:
2-Phenylethanol is an aromatic alcohol with a rose-like odor. It is a common volatile compound found in various fruits and fermented beverages, contributing to their floral and honey-like aroma notes .
Relevance:
Although structurally distinct from ethyl decanoate, 2-phenylethanol is frequently identified alongside it in the aroma profile analysis of wines and other fermented beverages . Their co-occurrence and contribution to the overall aroma profile make it relevant in the context of the research, suggesting shared influences from fermentation and potential sensory interactions.
Linalool
Compound Description:
Linalool is a monoterpene alcohol with a floral, citrusy aroma. It is naturally found in various plants and contributes significantly to the aroma profile of wines and other fruits .
Relevance:
While linalool differs structurally from ethyl decanoate, its frequent identification alongside ethyl decanoate in the aroma profile of wines, particularly Muscat wine distillates, highlights their shared contribution to the sensory characteristics of this beverage . Both compounds contribute to the floral and fruity notes, showcasing their importance in shaping the overall aroma profile of wines.
Ethyl Dodecanoate
Compound Description:
Relevance:
Ethyl dodecanoate is structurally very similar to ethyl decanoate, with only a two-carbon difference in their fatty acid chain lengths. Both are long-chain fatty acid esters and contribute to the overall aroma profile of alcoholic beverages . They are often found together in studies analyzing the volatile compounds of alcoholic beverages, suggesting potential similarities in their formation and sensory impact.
Overview
Ethyl decanoate is an organic compound classified as an ester, specifically the ethyl ester of decanoic acid. It is commonly used in the food and fragrance industries due to its fruity odor reminiscent of pineapple or banana. Ethyl decanoate has the chemical formula C12H24O2, with a molecular weight of approximately 200.32 grams per mole. This compound is recognized for its applications in flavoring, fragrance manufacturing, and as a potential biodiesel component.
Source and Classification
Ethyl decanoate can be derived from natural sources such as coconut oil and palm oil, where it occurs naturally in small amounts. It can also be synthesized through various chemical processes. In terms of classification, ethyl decanoate falls under the category of fatty acid esters, which are formed from the reaction between alcohols and fatty acids. It is also categorized as a medium-chain fatty acid ester due to its carbon chain length.
Synthesis Analysis
Methods
Esterification: The primary method for synthesizing ethyl decanoate involves the esterification reaction between ethanol and decanoic acid. This reaction typically requires an acid catalyst to facilitate the process:
Transesterification: This method involves the reaction of triglycerides (fats/oils) with ethanol in the presence of a catalyst, resulting in the formation of ethyl esters, including ethyl decanoate.
Solid Acid Catalysts: Recent studies have explored the use of solid acid catalysts to enhance the efficiency of the esterification process, allowing for better yield and reduced reaction times.
Technical Details
Reaction Conditions: The esterification typically occurs at elevated temperatures (around 60°C to 100°C) and may require reflux conditions to ensure complete conversion.
Catalysts: Commonly used catalysts include sulfuric acid or more advanced solid acid catalysts which can improve reaction rates and yields.
Molecular Structure Analysis
Structure
Ethyl decanoate has a linear structure characterized by a long hydrocarbon chain attached to an ethyl group:
Chemical Formula: C12H24O2
Structural Representation:
The structure can be represented as:
Data
Molar Mass: 200.32 g/mol
Boiling Point: Approximately 244 - 246 °C
Melting Point: -20 °C
Density: 0.86 g/cm³ at 20 °C
Chemical Reactions Analysis
Reactions
Ethyl decanoate can undergo various chemical reactions typical for esters:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl decanoate can be hydrolyzed back into decanoic acid and ethanol.
Transesterification: Ethyl decanoate can also be produced via transesterification from triglycerides, which involves exchanging the alkoxy group of an ester with another alcohol.
Technical Details
Hydrolysis reactions are significant in both industrial applications (like biodiesel production) and biological contexts (such as metabolism).
Mechanism of Action
The mechanism of action for the synthesis of ethyl decanoate primarily involves nucleophilic acyl substitution during esterification:
The hydroxyl group from ethanol attacks the carbonyl carbon of decanoic acid.
This forms a tetrahedral intermediate that subsequently collapses, releasing a water molecule and forming ethyl decanoate.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless liquid
Odor: Fruity aroma
Solubility: Sparingly soluble in water (0.016 g/L at 20 °C), but soluble in organic solvents like ethanol and ether.
Chemical Properties
Flash Point: Approximately 102 °C
Explosion Limit: Lower limit around 0.7% (V)
Vapor Pressure: Approximately 0.02 hPa at 20 °C
These properties make ethyl decanoate suitable for various applications, especially in food flavoring.
Applications
Ethyl decanoate finds diverse applications across several fields:
Food Industry: Used as a flavoring agent due to its pleasant aroma.
Fragrance Industry: Employed in perfumes and cosmetics for its fruity scent.
Biodiesel Production: As a potential biodiesel component, it contributes to renewable energy solutions.
Chemical Synthesis: Serves as an intermediate in organic synthesis processes.
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